Cytidine 5'-triphosphate disodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

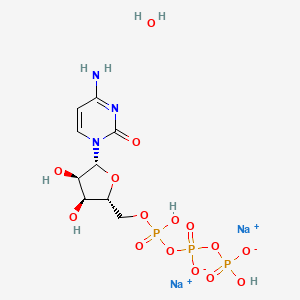

Cytidine 5’-triphosphate disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA . It is a nucleotide derivative and is involved in phospholipid anabolism in vivo . It can cross the blood-cerebrospinal fluid barrier . It is the intermediate product and energy source of cephalin synthesis and nucleic acid metabolism .

Synthesis Analysis

Cytidine 5’-triphosphate disodium salt is used in the synthesis of RNA by RNA polymerases . It is also used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis .Molecular Structure Analysis

The molecular structure of Cytidine 5’-triphosphate disodium salt involves a pyrimidine ring and is present in RNA . It is a high-energy molecule and pyrimidine nucleoside triphosphate .Chemical Reactions Analysis

Cytidine 5’-triphosphate (CTP) is a substrate in the biosynthesis of RNA . It also acts as a coenzyme during the synthesis of glycerophospholipids and glycosylation of proteins .Physical And Chemical Properties Analysis

Cytidine 5’-triphosphate disodium salt is a high-energy molecule and pyrimidine nucleoside triphosphate . It is made up of cytidine and three phosphate groups and can be a potent phosphate source .Scientific Research Applications

Conversion of Adenosine Monophosphate (AMP) to Adenosine Diphosphate (ADP) Cytidine 5’-triphosphate disodium salt hydrate is used in luminometry analysis for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) .

Preparation of Ribonucleotide 5’-triphosphate Precursors Stocks

This compound is used in the preparation of ribonucleotide 5’-triphosphate precursors stocks for large-scale RNA synthesis .

In Vitro Transcription

Cytidine 5’-triphosphate disodium salt hydrate is used to perform in vitro transcription .

Oligonucleotide Synthesis

This compound is used in the oligonucleotide synthesis for silver nanoclusters interaction studies .

Anion Source for Fluorescence Emission

Cytidine 5’-triphosphate disodium salt hydrate is used as an anion source for fluorescence emission and titration curve-analysis of hypocrellin A-zinc (II) complex .

Pyrimidine Biosynthesis

Cytidine 5’-triphosphate (CTP) prevents the action of aspartate carbamoyltransferase. This enzyme participates in pyrimidine biosynthesis .

Glycerophospholipid Biosynthesis and Protein Glycosylation

Like adenosine triphosphate (ATP), CTP serves as a molecule of high energy. It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .

P2X 4 Purinergic Receptor Agonist

Cytidine 5’-triphosphate disodium salt hydrate acts as a P2X 4 purinergic receptor agonist .

Mechanism of Action

Target of Action

The primary target of Cytidine 5’-triphosphate disodium salt hydrate is the enzyme aspartate carbamoyltransferase . This enzyme plays a crucial role in pyrimidine biosynthesis .

Mode of Action

Cytidine 5’-triphosphate disodium salt hydrate prevents the action of aspartate carbamoyltransferase . It serves as a molecule of high energy, similar to adenosine triphosphate (ATP), and acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .

Biochemical Pathways

Cytidine 5’-triphosphate disodium salt hydrate is involved in several biochemical pathways. It reacts with phosphocholine to produce CDP-choline and diphosphate, a rate-limiting step in phosphatidylcholine (PC) synthesis . It also interacts with N-acylneuraminate to generate an intermediate required for sialylation .

Result of Action

The molecular and cellular effects of Cytidine 5’-triphosphate disodium salt hydrate’s action include the prevention of aspartate carbamoyltransferase activity, which leads to changes in pyrimidine biosynthesis . It also influences glycerophospholipid biosynthesis and protein glycosylation .

Safety and Hazards

Future Directions

Cytidine 5’-triphosphate (CTP) may be useful in the development of new antiviral drugs . The research groups of biochemists Steven C. Almo at the Albert Einstein College of Medicine (Bronx, NY) and Craig Cameron at Penn State (University Park, PA) discovered that an enzyme expressed in humans catalyzes the dehydration of CTP to produce another triphosphate abbreviated as ddhCTP . The dehydrated species resembles current antivirals that disrupt RNA genome replication in some viruses . In in vitro experiments, the researchers found that ddhCTP inhibits RNA polymerases in viruses such as Zika, West Nile, dengue, and hepatitis C . In addition to the possibility of developing new antivirals by using this technique, experts predict that this research could open new pathways to drugs based on natural small molecules .

properties

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMSOWKYYIROGP-LLWADOMFSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3Na2O15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine 5'-triphosphate disodium salt hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

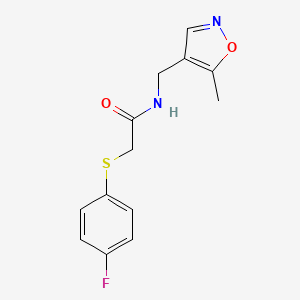

![4-[(4-bromophenyl)sulfonyl]-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2693010.png)